3-benzylsulfanyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylsulfanyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of the benzylsulfanyl group at the third position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzylsulfanyl-1H-indole typically involves the introduction of a benzylsulfanyl group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole derivative is reacted with benzylthiol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylsulfanyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroindole derivatives
Substitution: Halogenated or alkylated indole derivatives
Scientific Research Applications
3-Benzylsulfanyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzylsulfanyl-1H-indole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The indole ring can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
3-Methylsulfanyl-1H-indole: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-Phenylsulfanyl-1H-indole: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.
3-Benzylsulfanyl-2-methyl-1H-indole: Similar structure but with an additional methyl group at the second position.
Uniqueness: 3-Benzylsulfanyl-1H-indole is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-benzylsulfanyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-6-12(7-3-1)11-17-15-10-16-14-9-5-4-8-13(14)15/h1-10,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAHRLASFMTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.